molecular formula C8H5ClN2O B1459945 2-Chloroquinazolin-4(3H)-one CAS No. 607-69-2

2-Chloroquinazolin-4(3H)-one

Cat. No. B1459945
CAS RN: 607-69-2
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
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Patent
US07244738B2

Procedure details

A solution of 3 g (11 mmol) of the dichloroquinazoline (1A) in 50 mL THF was stirred with 30 mL of 40% aqueous KOH and 3 mL of 40% aqueous tetrabutylammonium hydroxide for 3 days. The layers were allowed to separate and the upper layer was concentrated to give a white solid. This was treated with dilute acetic acid and the solid was collected and washed with water, then dried at 65° C. in vacuo to afford 2.4 g (86%) of the 2-chloroquinazolin-4-one (1). Mp 251–251.7° C.; MS (ES+) m/z 255 (M+H)+. Anal. (C11H11ClN2O3) Calcd.: C, 51.88; H, 4.35; N, 11.00. Found: C, 51.94; H, 4.34; N, 10.95.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([Cl:12])[N:3]=1.[OH-].[K+].[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=[O:35])C>C1COCC1>[Cl:12][C:4]1[NH:3][C:2](=[O:35])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
the upper layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 65° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.